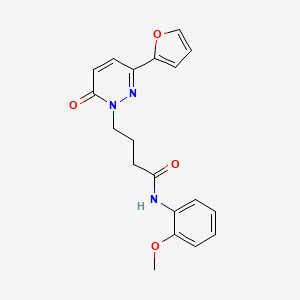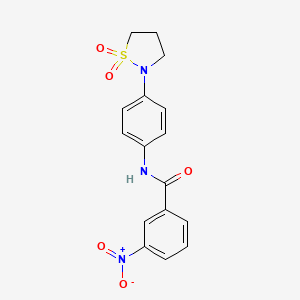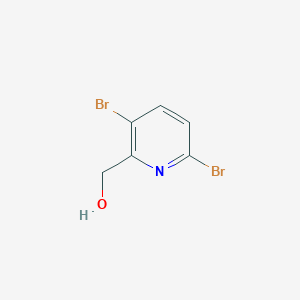![molecular formula C18H14N2O2 B2530242 2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one CAS No. 1115279-84-9](/img/structure/B2530242.png)
2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C18H14N2O2 and its molecular weight is 290.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one is involved in various synthetic and characterization studies. For instance, the synthesis and characterization of amino glucose-functionalized silica-coated NiFe2O4 nanoparticles have been reported for the solvent-free synthesis of pyrano[3,2-c]chromen-5(4H)-ones. This method is highlighted for its eco-friendliness and high purity of the desired products, with potential applications in environmental and material science research (Fekri et al., 2018).
Structural Analysis
The molecular and supramolecular structures of various isomers of chromeno[4,3-c]pyrazol-4-ones have been established through X-ray diffraction. Such studies contribute to understanding the physicochemical properties and potential applications of these compounds in materials science and pharmaceuticals (Padilla-Martínez et al., 2011).
Antimicrobial Activity
Several studies have been conducted on the antimicrobial activities of pyrazol-4-yl- and 2H-chromene-based substituted anilines. These compounds have shown significant antibacterial and antifungal activity, indicating their potential use in developing new antimicrobial agents (Banoji et al., 2022).
Green Chemistry Approaches
Research has also focused on green chemistry approaches for synthesizing chromene derivatives. For example, an environmentally benign procedure for the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using Fe3O4@SiO2–imid–PMAn magnetic nanocatalyst under ultrasonic irradiation or reflux conditions in water has been developed. This emphasizes the role of green chemistry in sustainable development (Esmaeilpour et al., 2015).
Mechanism of Action
It’s worth noting that compounds with similar structures, such as other pyrazole derivatives, have been found to exhibit a wide range of biological activities, including anti-microbial , anti-inflammatory , anti-cancer , and kinase inhibitory effects. These activities are often mediated through interactions with various cellular targets, leading to alterations in biochemical pathways and cellular functions. The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and therapeutic efficacy. Moreover, environmental factors such as pH, temperature, and the presence of other substances can influence the stability and activity of these compounds .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that pyrazol-3-one derivatives, which are structurally similar to this compound, have been shown to interact with various enzymes and proteins . These interactions can influence biochemical reactions, potentially altering the function of these biomolecules .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have been shown to have varying effects at different dosages, including potential toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with various transporters or binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
Related compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-2-12-7-9-14(10-8-12)20-18(21)15-11-13-5-3-4-6-16(13)22-17(15)19-20/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEFKBZJDHEGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4OC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2530163.png)

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2530165.png)
![1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2530166.png)
![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2530167.png)

![N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2530169.png)

![4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2530172.png)




